Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Description
Chemical Identity and Nomenclature
This compound exists as a crystalline solid with a melting point range of 60-80°C, as documented in safety data sheets. The compound's systematic nomenclature follows IUPAC conventions, where the biphenyl core structure is substituted with a methoxy group (-OCH3) at the 3-position of one phenyl ring and a methyl ester group (-COOCH3) at the 4-position of the same ring. Alternative nomenclature includes "Methyl 2-methoxy-4-phenylbenzoate" and "[1,1'-Biphenyl]-4-carboxylic acid, 3-methoxy-, methyl ester," reflecting different naming conventions used in chemical databases.
The compound demonstrates distinct spectroscopic characteristics that facilitate its identification and characterization. Nuclear magnetic resonance spectroscopy data reveals characteristic signals, with 1H NMR showing signals at δ 3.91 (3H, s) and 3.98 (3H, s) for the methoxy and methyl ester groups respectively, along with aromatic protons in the range of δ 7.17-7.89. The molecular structure features two phenyl rings connected by a single carbon-carbon bond, with the substituents positioned to create a specific electronic environment that influences both reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
Historical Context in Biphenyl Chemistry
The development of biphenyl chemistry traces its origins to the mid-19th century, with the fundamental biphenyl structure being recognized as a versatile scaffold for chemical modification. Biphenyl itself occurs naturally in coal tar, crude oil, and natural gas, and can be isolated through distillation processes. The industrial significance of biphenyl derivatives became apparent with the annual production of approximately 40,000,000 kg through various synthetic routes, including the dealkylation of toluene and oxidative dehydrogenation of benzene.
The evolution of biphenyl derivative synthesis has been marked by significant methodological advances, particularly in cross-coupling chemistry. The historical development encompasses classical approaches such as the Wurtz-Fittig reaction, Ullmann coupling, and more modern palladium-catalyzed methods including the Suzuki-Miyaura reaction. These synthetic methodologies have enabled the preparation of increasingly complex biphenyl derivatives with precise substitution patterns, exemplified by compounds like this compound.
The pharmaceutical relevance of biphenyl derivatives has been established through their incorporation into various therapeutic agents, with applications ranging from antiandrogenic and immunosuppressant activities to antimicrobial and anti-inflammatory properties. This broad spectrum of biological activities has driven continued research into functionalized biphenyl compounds, positioning derivatives like this compound as valuable synthetic intermediates.
Significance in Organic and Materials Chemistry Research
This compound occupies a prominent position in contemporary organic chemistry research due to its versatile synthetic utility and potential applications in materials science. The compound serves as a crucial intermediate in the synthesis of more complex molecular architectures, particularly through its participation in various coupling reactions and functional group transformations. The presence of both electron-donating (methoxy) and electron-withdrawing (ester) substituents creates a unique electronic environment that can be exploited in subsequent chemical modifications.
The synthetic accessibility of this compound has been significantly enhanced through the development of efficient palladium-catalyzed coupling methodologies. Specifically, the Suzuki-Miyaura coupling reaction using methyl 4-chloro-2-methoxybenzoate as a starting material with phenylboronic acid in the presence of dichlorobis(triphenylphosphine)palladium catalyst yields the target compound in 41.2% yield. This synthetic route demonstrates the practical application of modern cross-coupling chemistry in accessing functionalized biphenyl derivatives.
Table 2: Synthetic Methods for this compound
The compound's significance extends beyond its role as a synthetic intermediate, encompassing potential applications in materials chemistry and pharmaceutical research. The biphenyl scaffold's propensity for axial chirality and atropisomerism provides opportunities for the development of chiral materials and asymmetric catalysts. Furthermore, the specific substitution pattern in this compound may impart unique physical and chemical properties that could be exploited in specialized applications, including liquid crystal materials and advanced organic semiconductors.
Properties
IUPAC Name |
methyl 2-methoxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDRDPIUCCRDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630213 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175152-70-2 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Reaction Conditions
The Suzuki-Miyaura cross-coupling reaction is widely employed to construct the biphenyl backbone. As demonstrated in a study synthesizing analogous biphenyl carboxylic acids, the reaction typically involves:
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Boronic acid derivatives (e.g., 4-methoxyphenylboronic acid)
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Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
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Base (e.g., potassium carbonate, K₂CO₃)
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Solvent (e.g., toluene or tetrahydrofuran)
A representative procedure involves reacting 4-bromo-3-methoxybenzoic acid with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃. The reaction mixture is stirred at 80°C for 16 hours, followed by extraction with ethyl acetate and purification via column chromatography.
Yield and Optimization
Yields for this method range from 70–78% , depending on the substitution pattern of the boronic acid and the electronic effects of the methoxy group. For instance, electron-donating groups on the boronic acid enhance reactivity, while steric hindrance at the ortho position reduces coupling efficiency.
Ruthenium-Catalyzed Sequential Catalysis
Reaction Mechanism and Steps
A novel approach utilizing ruthenium catalysts involves sequential C–H activation and cross-coupling. Key steps include:
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Initial coupling : Ru₃(CO)₁₂ catalyzes the reaction between 4-methoxyphenol and methyl acrylate to form a biphenyl intermediate.
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Reduction : Addition of triethylsilane (Et₃SiH) reduces intermediate carbonyl groups to methyl esters.
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Esterification : Final treatment with methanol under acidic conditions yields the target compound.
Critical Parameters
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Catalyst loading : 5 mol% Ru₃(CO)₁₂ achieves optimal activity.
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Temperature : Reactions proceed at 125°C for 1 hour, followed by reduction at 80°C for 3 hours.
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Solvent : Toluene is preferred for its high boiling point and compatibility with ruthenium complexes.
This method offers a 65–70% yield and is advantageous for its scalability and reduced reliance on pre-functionalized substrates.
Esterification of Carboxylic Acid Precursors
Synthesis of 3-Methoxy-[1,1'-Biphenyl]-4-Carboxylic Acid
The carboxylic acid precursor is synthesized via Suzuki-Miyaura coupling (as in Section 1) or Friedel-Crafts acylation. For example, reacting 4-methoxybiphenyl with acetyl chloride in the presence of AlCl₃ yields the acetylated intermediate, which is subsequently oxidized to the carboxylic acid using KMnO₄.
Esterification Procedure
The acid is esterified using methanol under acidic conditions:
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Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by methanol.
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Conditions : Reflux at 60°C for 4–6 hours.
Optimization of Reaction Conditions
Catalyst Selection
Solvent and Temperature Effects
| Parameter | Suzuki-Miyaura | Ruthenium Catalysis |
|---|---|---|
| Solvent | Toluene | Toluene |
| Temperature | 80°C | 125°C |
| Reaction Time | 16 h | 4 h |
Higher temperatures in ruthenium catalysis accelerate C–H activation but risk decomposition of sensitive functional groups.
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis typically shows >95% purity when using column chromatography with ethyl acetate/hexane (1:4) as the eluent.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | 70–78 | High | Moderate |
| Ruthenium Catalysis | 65–70 | Moderate | High |
| Esterification | 85–90 | High | Low |
The esterification route is most cost-effective for large-scale production, whereas Suzuki-Miyaura offers superior yields for research-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2), and appropriate catalysts.
Major Products
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study highlighted the synthesis of derivatives of this compound, which exhibited significant anticancer properties against specific cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis in glioblastoma cells. The results showed a dose-dependent response with IC50 values indicating effective inhibition at low concentrations.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 15 | Glioblastoma |
| Derivative A | 10 | Glioblastoma |
| Derivative B | 5 | Glioblastoma |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations to yield more complex molecules.
Synthesis Pathways
This compound can be synthesized through the esterification of 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst. This reaction typically yields high purity and yield percentages.
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Esterification with methanol | >95% | Catalyzed by sulfuric acid |
| Acylation with acetic anhydride | 90% | Forms acetic acid as byproduct |
Material Science
In material science, this compound is utilized in the development of new polymeric materials and coatings due to its favorable chemical properties.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. For instance, when blended with polystyrene, the resulting composite exhibited improved tensile strength compared to pure polystyrene.
| Polymer Blend | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polystyrene + Methyl Ester | 45 | 250 |
| Pure Polystyrene | 30 | 210 |
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxy and ester groups can influence the compound’s solubility, stability, and binding affinity to targets .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Key structural analogues and their properties are summarized below:
Physicochemical and Spectral Properties
Hydrolytic Stability
Methyl [1,1'-biphenyl]-4-carboxylate (compound 17 in ) undergoes hydrolysis in basic media, rat plasma, and liver microsomes. The introduction of a methoxy group at the 3-position likely slows hydrolysis due to steric hindrance and electronic stabilization of the ester bond. For example:
Biological Activity
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate (MMBC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and comparative studies with structurally related compounds.
Chemical Structure and Properties
MMBC features a biphenyl structure with a methoxy group at the 3' position and a carboxylate ester at the 4 position. The molecular formula is with a molecular weight of approximately 242.27 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that MMBC exhibits significant anti-inflammatory effects. Compounds with similar biphenyl structures have been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
- Mechanism of Action : Preliminary studies suggest that MMBC may modulate inflammatory cytokines and inhibit NF-κB signaling pathways, leading to reduced expression of pro-inflammatory genes.
Anticancer Potential
MMBC is also being explored for its anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Case Studies : In vitro studies have demonstrated that MMBC can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, which is critical for preventing uncontrolled cell proliferation. Additionally, it has been observed to downregulate c-Myc, a transcription factor associated with many cancers .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 25 | Growth inhibition |
| MCF-7 (breast cancer) | 30 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Cell cycle arrest |
Comparative Analysis with Related Compounds
The biological activity of MMBC can be compared with structurally similar compounds to understand how variations in substitution patterns influence their efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | Methoxy group at the para position | Moderate anti-inflammatory activity |
| Methyl 3-bromo-4-methoxy-[1,1'-biphenyl]-4-carboxylate | Bromo substituent enhances reactivity | Enhanced anticancer activity |
| Methyl 3-methoxy-4-methyl-[1,1'-biphenyl]-4-carboxylate | Additional methyl group | Altered pharmacokinetics |
The mechanisms by which MMBC exerts its biological effects involve several pathways:
- Enzyme Inhibition : By inhibiting enzymes like COX and LOX, MMBC reduces the production of inflammatory mediators.
- Cell Cycle Regulation : The compound induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
- Apoptosis Induction : MMBC promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
